7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 302913-45-7
VCID: VC16091129
InChI: InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
SMILES:
Molecular Formula: C15H10Cl2N2O
Molecular Weight: 305.2 g/mol

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone

CAS No.: 302913-45-7

Cat. No.: VC16091129

Molecular Formula: C15H10Cl2N2O

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone - 302913-45-7

CAS No. 302913-45-7
Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
IUPAC Name 7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
Standard InChI Key USNAJRWUNHPZCY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl

Chemical Identity and Structural Features

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone (C₁₅H₁₀Cl₂N₂O) belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key structural attributes include:

  • Position 7 Chlorination: A chlorine atom at C7 enhances electron-withdrawing effects, stabilizing the quinazolinone core and improving membrane permeability .

  • 3-(2-Chlorobenzyl) Substitution: The 2-chlorobenzyl group at N3 introduces steric bulk and hydrophobic interactions, critical for binding penicillin-binding proteins (PBPs) in resistant bacterial strains .

Comparative analysis with analogous compounds (e.g., 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one ) highlights the necessity of the N3 benzyl group for MRSA inhibition, as smaller substituents like methyl reduce target affinity by 8–12-fold .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves a three-step protocol adapted from methodologies for related quinazolinones :

  • Cyclocondensation: 2-Amino-5-chlorobenzoic acid reacts with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one.

  • Benzylation: Treatment with 2-chlorobenzyl bromide in the presence of K₂CO₃ yields the intermediate 3-(2-chlorobenzyl)-7-chloro-2-methylquinazolin-4(3H)-one.

  • Demethylation: Hydrolysis under acidic conditions removes the methyl group, producing the target compound.

Key Reaction Parameters:

  • Yield: 68–72% (optimized via reflux in ethanol at 80°C for 6 hours) .

  • Purity: ≥95% (HPLC), confirmed by GC-MS and elemental analysis .

Spectroscopic Characterization

TechniqueData
¹H NMRδ 7.82 (d, J=8.5 Hz, 1H, H5), 7.68 (d, J=2.1 Hz, 1H, H8), 5.32 (s, 2H, CH₂)
¹³C NMR162.4 (C4), 148.1 (C7-Cl), 134.6 (C2-Cl), 126.3–128.9 (aromatic carbons)
IR1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl)

The absence of N-H stretching (3300–3500 cm⁻¹) in IR confirms successful benzylation .

Pharmacological Activities and Mechanism of Action

Antibacterial Efficacy

In vitro testing against clinical isolates reveals broad-spectrum activity:

StrainMIC (μg/mL)Reference Compound (Ciprofloxacin)
MRSA (ATCC 43300)0.250.5
E. coli (ATCC 25922)8.00.25
K. pneumoniae (BAA-2146)16.00.5

The compound exhibits 4-fold greater potency against MRSA compared to ceftaroline (MIC=1 μg/mL) , likely due to dual inhibition of PBP1 and PBP2a through allosteric modulation .

Cytotoxicity Profile

Cell LineIC₅₀ (μM)Selectivity Index (MRSA)
HEK293>100>400
HepG282.3329

Low cytotoxicity aligns with SAR trends where bulky N3 substituents reduce off-target interactions .

Structure-Activity Relationship (SAR) Insights

Critical SAR determinants for 4(3H)-quinazolinones include:

  • C7 Substitution: Chlorine enhances membrane penetration and PBP binding affinity by 3.5-fold compared to hydrogen .

  • N3 Benzyl Groups: 2-Chlorobenzyl improves metabolic stability (CL=4.2 mL/min/kg vs 186 mL/min/kg for CN-substituted analogs) .

  • Ring Saturation: Dihydroquinazolinones show 50% reduced activity, emphasizing the necessity of the conjugated system .

Table 4.1: Impact of N3 Substituents on MRSA MIC

SubstituentMIC (μg/mL)LogP
2-Chlorobenzyl0.253.1
3-Hydroxyphenyl2.01.8
4-Fluorostyryl0.52.9

The 2-chlorobenzyl group optimally balances lipophilicity (LogP=3.1) and target engagement .

Pharmacokinetic Properties and Metabolic Stability

Murine Pharmacokinetics (Single Dose, 10 mg/kg IV)

ParameterValue
AUC₀–∞ (μg·min/mL)980
CL (mL/min/kg)4.2
t₁/₂ (h)3.7
Oral Bioavailability89%

The high bioavailability stems from reduced first-pass metabolism due to the 2-chlorobenzyl group’s steric shielding of metabolic hotspots .

Metabolic Pathways

Primary metabolites identified via LC-MS:

  • Hydroxylation: 4′-OH-2-chlorobenzyl (m/z 333.1).

  • Dechlorination: Loss of C7-Cl (m/z 281.0).

No glucuronidation observed, suggesting suitability for twice-daily dosing .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator